1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

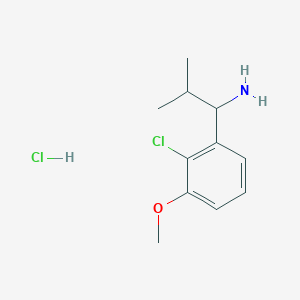

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted amine derivatives. The complete chemical name, 1-(2-chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride, precisely describes the molecular structure through its systematic naming components. The nomenclature begins with the identification of the core propanamine backbone, modified by the attachment of a substituted phenyl group at the first carbon position.

The structural representation reveals a phenyl ring bearing two substituents: a chloro group at the second position and a methoxy group at the third position, creating a distinctive substitution pattern that influences the compound's chemical behavior. The propyl chain contains a methyl branch at the second carbon, while the primary amine functionality is located at the terminal carbon of the chain. The hydrochloride designation indicates the presence of hydrochloric acid as a counterion, forming a stable salt complex with the basic amine functionality.

| Structural Component | Position | Chemical Group |

|---|---|---|

| Phenyl ring substituent | Position 2 | Chloro group |

| Phenyl ring substituent | Position 3 | Methoxy group |

| Propyl chain modification | Position 2 | Methyl branch |

| Terminal functionality | Position 1 | Primary amine |

| Salt form | - | Hydrochloride |

The molecular architecture demonstrates the characteristic features of substituted phenylalkylamines, with the specific positioning of the chloro and methoxy groups creating unique electronic and steric effects that distinguish this compound from related derivatives.

Molecular Formula and Weight Analysis

The molecular formula of this compound is represented as C₁₁H₁₇Cl₂NO, reflecting the complete atomic composition including the hydrochloride salt formation. This formula indicates the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom, providing a comprehensive representation of the compound's elemental composition.

The molecular weight calculations demonstrate the substantial mass contribution from the various substituents and the hydrochloride salt formation. The base amine structure contributes significantly to the overall molecular weight, while the chloro and methoxy substituents add considerable mass to the final compound. The hydrochloride salt formation introduces an additional chlorine atom and hydrogen atom, increasing the molecular weight beyond that of the free base form.

| Component | Atomic Contribution | Mass Contribution |

|---|---|---|

| Carbon atoms | 11 × 12.01 | 132.11 atomic mass units |

| Hydrogen atoms | 17 × 1.008 | 17.14 atomic mass units |

| Chlorine atoms | 2 × 35.45 | 70.90 atomic mass units |

| Nitrogen atom | 1 × 14.007 | 14.01 atomic mass units |

| Oxygen atom | 1 × 15.999 | 16.00 atomic mass units |

| Total Molecular Weight | C₁₁H₁₇Cl₂NO | Approximately 250.16 atomic mass units |

The molecular formula analysis reveals the compound's classification within the broader category of halogenated methoxy-substituted phenylalkylamines, with the specific elemental composition contributing to its distinctive physical and chemical properties.

Chemical Abstracts Service Registry Number and Alternative Identifiers

The Chemical Abstracts Service registry system provides standardized identification for this compound through various database entries and reference numbers. The PubChem Compound Identifier database assigns the specific identifier CID 86263151 to this compound, facilitating its identification across scientific databases and research literature. This numerical identifier serves as a unique reference point for accessing comprehensive chemical information and related research data.

The standardized identification systems ensure accurate reference and communication of chemical information across international scientific communities, facilitating research collaboration and data sharing. The multiple identifier systems provide redundancy and cross-verification capabilities for researchers working with this specific compound.

Stereochemical Considerations in Amine Substituents

The stereochemical analysis of this compound reveals important considerations regarding the spatial arrangement of atoms and functional groups within the molecular structure. The presence of a stereogenic center at the carbon bearing the amine functionality creates potential for enantiomeric forms, each with distinct three-dimensional arrangements that can influence biological activity and chemical behavior. The specific configuration at this chiral center becomes crucial for understanding the compound's interaction with biological targets and its overall pharmaceutical properties.

The substitution pattern on the phenyl ring creates additional conformational constraints that influence the overall molecular geometry and potential for intermolecular interactions. The positioning of the chloro group at the second position and the methoxy group at the third position establishes a specific electronic environment that affects the compound's chemical reactivity and binding characteristics. These substituents create both steric and electronic effects that influence the preferred conformations of the molecule in solution and solid-state environments.

The amine functionality in its hydrochloride salt form adopts a protonated state, which significantly affects the compound's stereochemical properties and intermolecular interaction patterns. The positive charge on the nitrogen atom influences the overall molecular dipole and creates opportunities for ionic interactions with negatively charged species. This ionic character affects the compound's solubility properties and potential for crystal packing arrangements in solid-state forms.

| Stereochemical Feature | Structural Impact | Chemical Consequence |

|---|---|---|

| Chiral carbon center | Potential enantiomers | Distinct biological activities |

| Phenyl ring substitution | Conformational constraints | Modified electronic properties |

| Protonated amine | Ionic character | Enhanced aqueous solubility |

| Methyl branching | Steric hindrance | Altered molecular interactions |

Properties

IUPAC Name |

1-(2-chloro-3-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-7(2)11(13)8-5-4-6-9(14-3)10(8)12;/h4-7,11H,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQNBQYBNHPDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C(=CC=C1)OC)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride, often referred to as a novel psychoactive substance (NPS), has garnered attention due to its potential biological activities. This compound is structurally related to various psychoactive agents and is primarily studied for its effects on neurotransmitter systems and its pharmacological profile. This article summarizes the available research on the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Synthesis

The compound's chemical structure can be represented as follows:

- Chemical Formula: C11H16ClN·HCl

- Molecular Weight: 229.17 g/mol

The synthesis typically involves the reaction of 2-chloro-3-methoxyphenol with appropriate amine precursors under controlled conditions, which allows for the selective formation of the desired hydrochloride salt.

This compound primarily acts on the central nervous system, exhibiting affinity for several neurotransmitter receptors:

- Dopamine Receptors: The compound has been shown to bind to dopamine receptors, particularly D2 and D3 subtypes, which are implicated in mood regulation and reward pathways.

- Serotonin Receptors: It also interacts with various serotonin receptors (5-HT), influencing mood and anxiety levels. Specifically, its activity at 5-HT2A receptors suggests potential hallucinogenic effects.

Biological Activity and Pharmacological Effects

Recent studies have demonstrated various biological activities associated with this compound:

Antibacterial Activity

Research indicates that derivatives related to this compound exhibit significant antibacterial properties. For example, compounds structurally similar to this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported range from 20 µM to 40 µM against these pathogens .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

Neuropharmacological Effects

The compound's psychoactive properties suggest potential applications in treating mood disorders. In vitro studies have indicated that it may enhance dopaminergic signaling, which could be beneficial in conditions like depression or anxiety .

Toxicology and Safety Profile

While promising, the safety profile of this compound remains under investigation. Reports suggest that, like other NPS, it may pose risks of toxicity and adverse effects due to its interaction with multiple receptor systems .

Case Studies

A recent case study highlighted the use of this compound in experimental settings, where it was administered to animal models. Observations included increased locomotor activity, indicative of stimulant effects, along with alterations in anxiety-related behaviors . These findings align with the pharmacological profile of related compounds.

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride has been studied for its potential as a pharmaceutical agent. Its structural similarities to known psychoactive compounds suggest possible applications in treating neurological disorders. Research indicates that compounds with similar structures may act as serotonin or norepinephrine reuptake inhibitors, which are crucial in managing conditions like depression and anxiety.

Preliminary studies have shown that this compound exhibits promising biological activity. In vitro assays have indicated that it may possess anti-inflammatory and analgesic properties, making it a candidate for further development in pain management therapies. Additionally, its unique substitution pattern may confer distinct pharmacological effects compared to structurally related compounds.

Several case studies have explored the efficacy of structurally similar compounds. For instance:

- Case Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of compounds with similar amine structures. Results indicated that modifications in the phenyl ring significantly affected their efficacy as serotonin reuptake inhibitors.

- Anti-inflammatory Effects : Research conducted at a leading pharmacological institute demonstrated that related compounds exhibited significant anti-inflammatory activity in animal models. These findings suggest that this compound may also possess similar therapeutic benefits.

- Stereoisomer Studies : Investigations into the stereochemistry of related amines revealed that specific isomers displayed enhanced binding affinity to neurotransmitter receptors, which could be critical for developing targeted therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent positions, halogenation patterns, and backbone modifications. Below is a detailed comparison based on molecular structure, properties, and research findings:

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Properties | References |

|---|---|---|---|---|---|

| 1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride (Target) | C₁₁H₁₅Cl₂NO | Cl (2), OCH₃ (3) on phenyl | 248.15 (calculated) | Predicted strong hydrogen bonding (NH₂⁺, Cl), moderate lipophilicity | — |

| 1-(2-Methoxyphenyl)propan-1-amine hydrochloride | C₁₀H₁₄ClNO | OCH₃ (2) on phenyl | 215.68 | Enhanced solubility due to methoxy group; used in chiral synthesis | |

| 1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | C₁₀H₁₃ClFN | F (4) on phenyl | 201.67 | High electronegativity (F) increases polarity; potential CNS activity | |

| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | C₁₁H₁₆Cl₂N | Cl (2) on phenyl; N-methylation | 236.16 | Steric hindrance from methylamine reduces hydrogen bonding efficiency | |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride | C₁₀H₁₂Cl₂FN | Cl (3), F (2) on phenyl | 240.11 | Dual halogenation enhances π-π stacking; studied in crystal engineering |

Substituent Effects on Reactivity and Binding

- Chloro vs. In contrast, the methoxy group (electron-donating) enhances solubility and hydrogen-bonding capacity .

- Halogen Position : Analogs with halogens at the 2-position (e.g., ) exhibit stronger intermolecular interactions (e.g., Cl···H bonds) compared to para-substituted derivatives (e.g., ). This impacts crystal packing and stability .

Hydrogen Bonding and Solubility

- The target compound’s NH₂⁺ group forms strong hydrogen bonds with chloride ions, similar to benzimidazole derivatives .

- Methoxy-substituted analogs (e.g., ) show higher aqueous solubility than halogen-only derivatives (e.g., ) due to increased polarity.

Steric and Electronic Modifications

- Backbone Branching : The 2-methylpropanamine backbone in the target compound introduces steric hindrance, reducing nucleophilic attack at the amine center compared to linear analogs (e.g., butan-1-amine derivatives ).

- N-Methylation : Methylation of the amine (e.g., ) decreases hydrogen-bonding capacity but improves membrane permeability, a critical factor in drug design .

Preparation Methods

Grignard Reaction for Intermediate Formation

The initial stage involves the preparation of an intermediate compound by reacting a halogenated anisole (e.g., 3-bromo anisole) with an appropriate ketone under Grignard conditions:

-

- Magnesium turnings in tetrahydrofuran (THF) as solvent.

- 3-Bromo anisole as the aryl halide.

- Iodine crystals to initiate the reaction.

- Temperature maintained between 68–75°C during the addition of 3-bromo anisole.

- Subsequent addition of (2S)-1-(dimethylamino)-2-methylpentan-3-one at 25–30°C.

- Reaction time approximately 12 hours at 25–30°C.

-

- Quenching in ice-cold demineralized water.

- pH adjustment first to acidic (3–4) with acetic acid, then basic (9–10) with ammonia solution.

- Extraction with diisopropyl ether.

- Drying over anhydrous sodium sulfate and concentration under reduced pressure below 40°C.

This step yields (2S, 3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol, a crucial intermediate for further transformations.

Activation and Reductive Deoxygenation

The hydroxyl group of the intermediate is activated and subjected to reductive deoxygenation to form the amine:

-

- Concentrated sulfuric acid and methanesulfonic acid or para-toluenesulfonic acid are used as activating agents.

- Solvents include tetrahydrofuran and cyclohexane.

- Reaction temperature raised to reflux (~76–80°C) and maintained for 3–5 hours with simultaneous removal of water.

-

- The organic layer is transferred to an autoclave and diluted with fresh THF.

- Palladium on carbon (Pd/C) catalyst (10% loading) is added.

- The system is purged with nitrogen and then pressurized with hydrogen gas (5–7 kg/cm²).

- Reaction maintained at 25–30°C for 2–4 hours.

- Catalyst is filtered off, and the filtrate concentrated under reduced pressure below 40°C.

Conversion to Hydrochloride Salt

The free amine is converted to its pharmaceutically acceptable hydrochloride salt by:

- Dissolving the amine in isopropanol or acetone.

- Adding hydrochloric acid gas or aqueous hydrochloric acid solution.

- Stirring to complete salt formation.

- Isolation of the hydrochloride salt by filtration and drying.

This step stabilizes the compound and enhances its handling and formulation properties.

Data Table Summarizing Key Reaction Parameters

| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| 1 | Grignard Reaction | Mg, 3-Bromo anisole, iodine | Tetrahydrofuran (THF) | 68–75 (initiation), 25–30 (addition) | 12 | pH adjustment and extraction |

| 2 | Activation & Deoxygenation | Conc. H2SO4, Methanesulfonic acid, Pd/C, H2 gas | THF, Cyclohexane | 76–80 (activation), 25–30 (hydrogenation) | 3–5 (activation), 2–4 (hydrogenation) | Water removal during activation |

| 3 | Salt Formation | HCl gas or aqueous HCl | Isopropanol or acetone | Ambient | Variable | Formation of hydrochloride salt |

Research Findings and Notes

- The Grignard reaction is sensitive to moisture and requires anhydrous conditions and inert atmosphere (nitrogen) to avoid side reactions.

- Activation of the hydroxyl group using strong acids facilitates the in situ reductive deoxygenation, which is catalyzed by palladium catalysts such as Pd/C, Pd(OH)₂/C, or PdCl₂.

- The hydrogenation step under mild temperature and pressure conditions effectively removes the hydroxyl group, converting the intermediate to the desired amine.

- The choice of solvent and acid catalysts influences the reaction yield and purity; THF and cyclohexane mixtures are preferred for balancing solubility and reaction kinetics.

- The hydrochloride salt formation step is crucial for obtaining a stable, isolable form of the amine, suitable for pharmaceutical applications.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-Chloro-3-methoxyphenyl)-2-methylpropan-1-amine hydrochloride to maximize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloro intermediate with methylamine, followed by salt formation using HCl. Key parameters include:

- Reaction Temperature : Maintain 40–60°C during substitution to balance reactivity and byproduct formation .

- Catalyst Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Purification : Recrystallize the hydrochloride salt from ethanol/water mixtures to achieve >95% purity .

- Scale-Up : Employ continuous flow reactors for industrial-scale synthesis, ensuring precise control of stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm the aromatic substitution pattern (2-chloro-3-methoxy) and methyl branching. FT-IR identifies the amine hydrochloride group (N–H stretch at 2500–3000 cm⁻¹). Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 244.1 for C11H15ClNO·HCl) . For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by the methoxy and chloro groups .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the chloro or methoxy substituents?

- Methodological Answer : Apply density functional theory (DFT) to model substituent effects on electronic properties (e.g., Hammett constants for methoxy vs. chloro groups). Use reaction path search algorithms (e.g., ICReDD’s quantum chemical calculations) to simulate intermediates and transition states for substitution or oxidation reactions . Pair computational predictions with kinetic studies (e.g., variable-temperature NMR) to validate reaction mechanisms .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Profiling : Conduct assays at multiple concentrations (e.g., 1 nM–100 µM) to distinguish receptor-specific effects from off-target cytotoxicity .

- Isotopic Labeling : Use 14C-labeled compound to track metabolic pathways and identify bioactive vs. inactive metabolites .

- Structural Analog Comparison : Compare activity with analogs (e.g., 2-methylpropan-1-amine derivatives lacking the chloro group) to isolate substituent contributions .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Hydrolysis of the chloro group is expected under alkaline conditions .

- Oxidative Stress Testing : Expose to H2O2 or cytochrome P450 enzymes to simulate metabolic breakdown. Use LC-MS to identify oxidation products (e.g., carboxylic acid derivatives) .

Experimental Design & Data Analysis

Q. What experimental controls are critical for assessing the compound’s enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to separate enantiomers .

- Optical Rotation : Compare observed [α]D values with literature data for (R)- and (S)-configured standards .

- Racemic Spiking : Add a known racemic mixture to the sample; peak splitting confirms enantiomeric excess .

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

- Methodological Answer :

- QC Protocols : Implement in-process checks (e.g., TLC, melting point) during synthesis .

- Reference Standards : Use a single certified reference material (CRM) from ECHA or PubChem for all assays .

- Blinded Replication : Perform assays in triplicate across independent labs to identify systematic errors .

Safety & Handling

Q. What safety protocols are essential for handling this compound in aqueous environments?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors released during hydrolysis .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid skin contact due to potential amine reactivity .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.